REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6](-[n:10]2[c:11](-[c:20]3[c:21]([F:27])[cH:22][c:23]([F:26])[cH:24][cH:25]3)[n:12][c:13]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[cH:14]2)[cH:7][cH:8][cH:9]1.[CH3:37][OH:38].[ClH:30].[Na+:29].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[OH-:28].[OH2:36]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6](-[n:10]2[c:11](-[c:20]3[c:21]([F:27])[cH:22][c:23]([F:26])[cH:24][cH:25]3)[n:12][c:13]([C:15](=[O:16])[OH:17])[cH:14]2)[cH:7][cH:8][cH:9]1
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Name
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CCOC(=O)c1cn(-c2cccc(OCC)c2)c(-c2ccc(F)cc2F)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn(-c2cccc(OCC)c2)c(-c2ccc(F)cc2F)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOc1cccc(-n2cc(C(=O)O)nc2-c2ccc(F)cc2F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |